2,4-Dihydroxy-3-methoxybenzoic acid is an organic compound belonging to the class of benzoic acids. Its molecular formula is , and it has a molecular weight of approximately 184.147 g/mol. This compound features two hydroxyl groups and one methoxy group attached to a benzene ring, which contributes to its various chemical properties and potential applications in scientific research.
This compound can be derived from natural sources, including certain plants, or synthesized through various chemical processes. It is often studied for its biological activities and potential applications in pharmacology and biochemistry.
2,4-Dihydroxy-3-methoxybenzoic acid is classified under:
The synthesis of 2,4-dihydroxy-3-methoxybenzoic acid can be achieved through several methods, including:
The synthesis typically requires controlled conditions to ensure selective substitution at the desired positions on the aromatic ring. Reaction conditions may include the use of catalysts, specific solvents, and temperature control to optimize yield and purity.
The molecular structure of 2,4-dihydroxy-3-methoxybenzoic acid can be represented as follows:
COC1=CC(C(=C(C=C1)O)O)=OThis structure indicates that the compound has a benzene ring with hydroxyl (-OH) groups at positions 2 and 4, and a methoxy (-OCH₃) group at position 3.
2,4-Dihydroxy-3-methoxybenzoic acid is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2,4-dihydroxy-3-methoxybenzoic acid involves interactions at the molecular level that can affect biological pathways. This compound may exhibit antioxidant properties due to its hydroxyl groups, which can scavenge free radicals.
Research indicates that compounds with similar structures often demonstrate anti-inflammatory and antimicrobial activities, suggesting potential therapeutic uses for 2,4-dihydroxy-3-methoxybenzoic acid.
These properties are essential for understanding the behavior of the compound in biological systems and its potential applications in drug formulation.
2,4-Dihydroxy-3-methoxybenzoic acid has several applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6